N-tert-butyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide
Description
N-tert-butyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide is an organic compound that features a furan ring substituted with a tert-butyl group and a methoxyphenoxy methyl group
Properties
Molecular Formula |
C17H21NO4 |
|---|---|
Molecular Weight |
303.35 g/mol |
IUPAC Name |
N-tert-butyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H21NO4/c1-17(2,3)18-16(19)15-10-9-12(22-15)11-21-14-8-6-5-7-13(14)20-4/h5-10H,11H2,1-4H3,(H,18,19) |
InChI Key |
UALIGSCDMSVKSH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC=C(O1)COC2=CC=CC=C2OC |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(O1)COC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the methoxyphenoxy methyl group: This step involves the reaction of the furan derivative with 2-methoxyphenol and formaldehyde under acidic conditions to form the methoxyphenoxy methyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the furan ring can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The methoxyphenoxy methyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Reduced furan derivatives.
Substitution: Substituted methoxyphenoxy derivatives.
Scientific Research Applications
N-tert-butyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-methylaniline
- N-(tert-butyl)-2-methoxypyridin-3-amine
- N-(tert-butyl)-2-thiophenesulfonamide
Uniqueness
N-tert-butyl-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique pharmacological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
